3-Methylpyrrolo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest due to its unique structural properties and potential biological activities. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyrrolo[2,1-b]thiazole can be synthesized through various methods. One common approach involves the [3+2] cycloaddition reactions of imidazolium ylides and thiazolium ylides with an alkene, followed by oxidative aromatization of the primary cycloadducts using a mild oxidant such as tetrakispyridinecobalt (II) dichromate . Another method includes the annulation of the thiazole ring to the pyrrole ring using alkylation and dipolar cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts and microwave irradiation has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as tetrakispyridinecobalt (II) dichromate.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Tetrakispyridinecobalt (II) dichromate is commonly used as an oxidant.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-b]thiazole derivatives .
Scientific Research Applications
3-Methylpyrrolo[2,1-b]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit kinase activity, which is crucial in cell signaling pathways . The compound’s ability to bind to DNA and interact with topoisomerase II can result in DNA double-strand breaks, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds such as pyrrolo[1,2-a]imidazole and pyrazolo[3,4-d]thiazole:
Pyrrolo[1,2-a]imidazole: This compound also features a fused bicyclic structure but with an imidazole ring instead of a thiazole ring.
Pyrazolo[3,4-d]thiazole: This compound contains a pyrazole ring fused with a thiazole ring and has shown antitumor activity as topoisomerase II alpha inhibitors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
3-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-9-7-3-2-4-8(6)7/h2-5H,1H3 |
InChI Key |
OZAXNIAUBALJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.